7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Description
7-(Azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining an imidazo[1,2-b]pyrazole core with azidomethyl and cyclopropyl substituents. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
7-(azidomethyl)-6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-16-5-6-17-11(16)9(7-13-15-12)10(14-17)8-3-4-8/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUXAXVDEQTFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step procedures starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones, followed by functionalization of the resulting pyrazole ring. The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-(Azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide in the presence of a suitable leaving group and solvent.
Major Products:
Oxidation Products: Nitro or nitrile derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 7-(Trifluoromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
- 7-(Bromomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
- 7-(Hydroxymethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Comparison: Compared to its analogs, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific labeling or modification of biological molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
